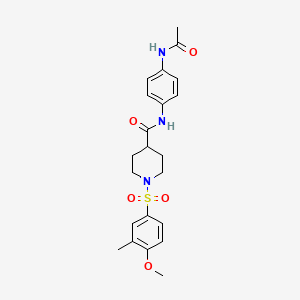
N'-(2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)ethanediamide, also known as BPED, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPED is a member of the amide class of compounds and is known for its unique pharmacological properties.
Aplicaciones Científicas De Investigación
N'-(2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N'-(2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)ethanediamide has also been studied for its potential use as a treatment for Alzheimer's disease, Parkinson's disease, and epilepsy. N'-(2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)ethanediamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning.
Mecanismo De Acción
N'-(2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)ethanediamide exerts its pharmacological effects by inhibiting the activity of acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which enhances memory and learning. N'-(2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)ethanediamide also has anti-inflammatory properties, which are mediated by the inhibition of the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N'-(2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)ethanediamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, decrease pain, and reduce seizures. N'-(2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)ethanediamide has also been shown to improve memory and learning in animal models. Additionally, N'-(2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)ethanediamide has been shown to increase the levels of neurotrophic factors, which are proteins that promote the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N'-(2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)ethanediamide is its high purity, which allows for accurate dosing in lab experiments. N'-(2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)ethanediamide is also stable and can be stored for long periods of time without degradation. However, one of the limitations of N'-(2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)ethanediamide is its low solubility in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
Future research on N'-(2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)ethanediamide should focus on its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, further studies should be conducted to investigate the long-term effects of N'-(2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)ethanediamide on cognitive function and memory. Finally, research should be conducted to develop new formulations of N'-(2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)ethanediamide that are more soluble in water, which would allow for easier administration in experimental settings.
Métodos De Síntesis
The synthesis of N'-(2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)ethanediamide involves the reaction between 2,5-dimethoxybenzaldehyde and isopropylamine. The reaction is catalyzed by acetic acid and heated to 70°C for 6 hours. The product is then purified using column chromatography to obtain pure N'-(2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)ethanediamide. This synthesis method has been optimized to achieve a high yield of N'-(2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)ethanediamide with high purity.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-chlorophenyl)methylideneamino]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4/c17-12-4-2-1-3-10(12)8-18-20-16(22)15(21)19-11-5-6-13-14(7-11)24-9-23-13/h1-8H,9H2,(H,19,21)(H,20,22)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJSVPBUPZBYKZ-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NN=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)N/N=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(furan-2-yl)methyl]-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7688362.png)






